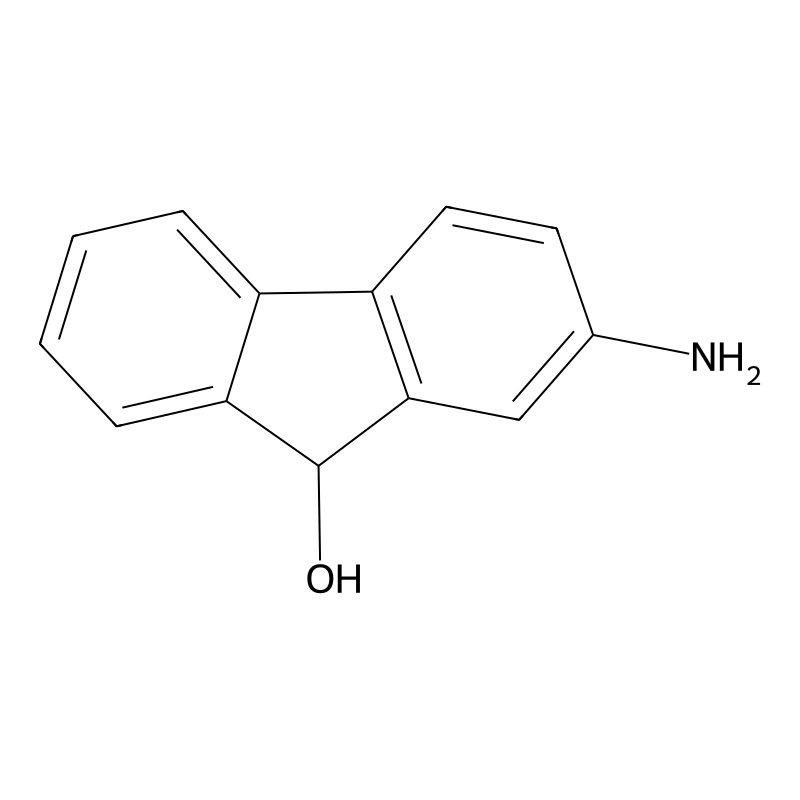2-AMINO-9-FLUORENOL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-9-fluorenol, also known as 2-amino-9H-fluoren-9-ol, is an organic compound with the molecular formula and a molecular weight of 211.24 g/mol. This compound features a fluorene backbone with an amino group and a hydroxyl group attached to the 2 and 9 positions, respectively. The presence of these functional groups contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .
- Oxidation: The hydroxyl group can be oxidized to form 2-amino-9-fluorenone.
- Acylation: The amino group can react with acyl chlorides to form amides.
- Nitration: Under strong nitrating conditions, the aromatic system can be nitrated, introducing nitro groups at various positions on the fluorene ring.
These reactions highlight the compound's reactivity and potential for further functionalization .
Research indicates that 2-amino-9-fluorenol exhibits notable biological activities, particularly in its ability to interact with nucleic acids. It has been shown to bind to RNA with a binding constant of approximately , suggesting potential applications in RNA-targeted therapies or as a probe in molecular biology . Additionally, studies have explored its fluorescence properties, which could be leveraged in biochemical assays and imaging techniques .
The synthesis of 2-amino-9-fluorenol can be achieved through various methods:
- Reduction of 2-Amino-9-fluorenone: This method involves the reduction of its corresponding ketone using reducing agents such as lithium aluminum hydride.
- Palladium-Catalyzed Coupling Reactions: This approach employs palladium catalysts for coupling reactions involving halogenated fluorene derivatives and amines.
- Direct Amination: Direct amination of fluorene derivatives using ammonia or amine derivatives under specific conditions can yield 2-amino-9-fluorenol.
These methods provide flexibility in synthesizing this compound for research and industrial applications.
2-Amino-9-fluorenol finds applications in various domains:
- Fluorescent Probes: Due to its fluorescence properties, it is used in biochemical assays and as a fluorescent marker.
- Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly targeting RNA-related diseases.
- Material Science: The compound may serve as a building block for synthesizing novel materials with specific optical or electronic properties .
Interaction studies have primarily focused on the binding affinity of 2-amino-9-fluorenol with nucleic acids. The high binding constant indicates that this compound can effectively interact with RNA, making it a candidate for further exploration in therapeutic applications targeting RNA structures or functions. Additionally, studies on its fluorescence quenching behavior have provided insights into its interaction dynamics with other solvents and compounds .
Several compounds share structural similarities with 2-amino-9-fluorenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminofluorene | Lacks hydroxyl group; primarily studied for mutagenicity. | |
| 9-Fluorenol | Similar structure but without amino group; used in organic synthesis. | |
| 2-Amino-9-fluorenone | Oxidized form; exhibits different reactivity patterns. |
Uniqueness: The presence of both amino and hydroxyl groups in 2-amino-9-fluorenol distinguishes it from other similar compounds, enhancing its potential for biological interactions and chemical reactivity compared to its analogs .








